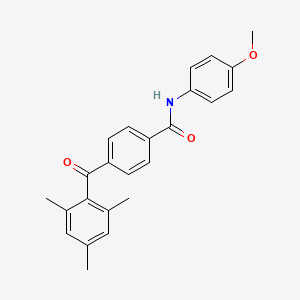
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide
Overview
Description
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a trimethylbenzoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-(2,4,6-trimethylbenzoyl)benzoic acid: This can be achieved through Friedel-Crafts acylation of 2,4,6-trimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to 4-(2,4,6-trimethylbenzoyl)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The final step involves the reaction of 4-(2,4,6-trimethylbenzoyl)benzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 4-(2,4,6-trimethylbenzyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-benzoylbenzamide: Lacks the trimethyl groups in the benzoyl moiety.
N-(4-hydroxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide: Contains a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzyl)benzamide: The carbonyl group is reduced to a methylene group.
Uniqueness
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide is unique due to the presence of both the methoxyphenyl and trimethylbenzoyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-15-13-16(2)22(17(3)14-15)23(26)18-5-7-19(8-6-18)24(27)25-20-9-11-21(28-4)12-10-20/h5-14H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWYFSKPWZEGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


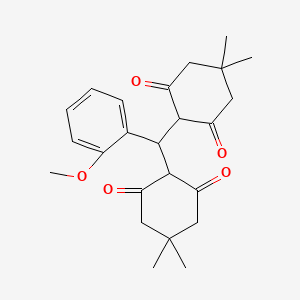
![12,12-dimethyl-3,5-bis(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B3558696.png)
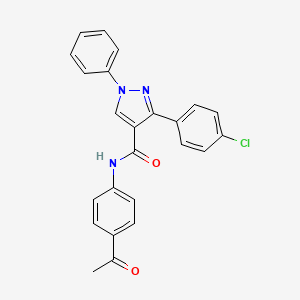
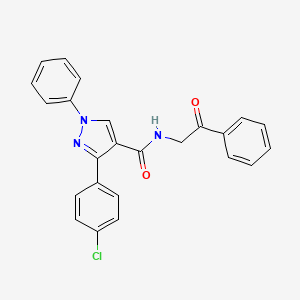

![ETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3558727.png)
![N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-nitrobenzamide](/img/structure/B3558734.png)
![4-benzyl-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3558738.png)
![3-Methyl-2-[(2-phenylacetyl)amino]benzoic acid](/img/structure/B3558741.png)
![7-(4-benzyl-1-piperazinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3558749.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3558751.png)
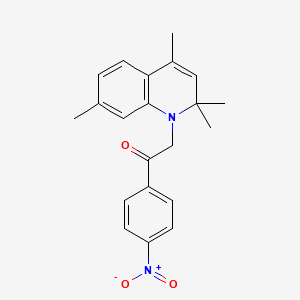
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B3558762.png)

